2,4-Dichlorophenethyl alcohol

Electrocatalysis Dehalogenation Environmental Remediation

2,4‑Dichlorophenethyl alcohol [2‑(2,4‑dichlorophenyl)ethanol; C₈H₈Cl₂O; MW 191.05] is a phenethyl alcohol derivative characterised by a 2,4‑dichlorophenyl ring and a primary alcohol side chain. It is a colourless to almost colourless clear liquid at room temperature (density 1.321 g/mL at 25 °C, boiling point 119 °C/0.8 mmHg).

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 81156-68-5
Cat. No. B1585659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorophenethyl alcohol
CAS81156-68-5
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CCO
InChIInChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
InChIKeyJIJGKPVJAALUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4‑Dichlorophenethyl Alcohol (CAS 81156‑68‑5): Key Procurement and Technical Baseline


2,4‑Dichlorophenethyl alcohol [2‑(2,4‑dichlorophenyl)ethanol; C₈H₈Cl₂O; MW 191.05] is a phenethyl alcohol derivative characterised by a 2,4‑dichlorophenyl ring and a primary alcohol side chain . It is a colourless to almost colourless clear liquid at room temperature (density 1.321 g/mL at 25 °C, boiling point 119 °C/0.8 mmHg) [1][2]. The compound is primarily utilised as a synthetic intermediate in pharmaceuticals and agrochemicals, and its selective electrocatalytic dehalogenation behaviour is well documented [3].

Reported high reactivity in electrocatalytic dechlorination studies
Key precursor for chiral antifungal intermediate synthesis
Liquid at ambient temperature simplifies volumetric handling

Why Generic Substitution Fails for 2,4‑Dichlorophenethyl Alcohol in Specialised Applications


Simple phenethyl alcohols or even other chlorinated benzyl alcohols are not interchangeable with 2,4‑dichlorophenethyl alcohol. Its specific 2,4‑dichloro substitution pattern and the two‑carbon spacer between the aromatic ring and the hydroxyl group confer a unique reactivity profile in electrocatalytic dehalogenation, where it exhibits the highest relative reactivity among tested 2,4‑dichlorophenyl derivatives [1]. Furthermore, this exact scaffold is an essential precursor for the chiral synthesis of clinically used imidazole antifungals, a role that closely related analogues such as 2,4‑dichlorobenzyl alcohol cannot fulfil [2]. Substituting with a generic chlorophenethyl alcohol therefore risks both failed synthetic transformations and loss of chiral purity in downstream drug manufacturing.

2,4-Dichloro substitution and two‑carbon spacer Analogs like 2,4-dichlorobenzyl alcohol lack the ethyl spacer; electrocatalytic reactivity rank may shift significantly.
Chiral synthetic pathway requirement Only this exact scaffold enables the reported ketoreductase route to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol; generic chlorophenethyl alcohols are not direct precursors.
Physical state mismatch 2,4-Dichlorobenzyl alcohol and 2,4-dichlorophenol are solids; substituting a liquid‑phase protocol with a solid may require additional dissolution steps and alter mixing.

Quantitative Differentiation Evidence for 2,4‑Dichlorophenethyl Alcohol vs. Closest Analogs


Electrocatalytic Dehalogenation Reactivity: 2,4‑Dichlorophenethyl Alcohol Exhibits the Highest Reactivity Among 2,4‑Dichlorophenyl Derivatives

In a direct comparative study of electrocatalytic dechlorination over Pd‑loaded carbon felt, 2,4‑dichlorophenethyl alcohol demonstrated the highest relative reactivity within a series of 2,4‑dichlorophenyl derivatives. The reactivity order was explicitly reported as: 2,4‑dichlorotoluene < 2,4‑dichlorophenol ≤ 2,4‑dichloroanisole ≤ 2,4‑dichlorobenzoic acid < 2,4‑dichlorophenoxyacetic acid < 2,4‑dichlorophenethyl alcohol [1]. This indicates that the presence of the primary alcohol group two carbons removed from the aromatic ring substantially enhances susceptibility to reductive dechlorination relative to closer analogues.

Dechlorination reactivity rank
Head-to-head
Highest relative reactivity: 2,4-dichlorophenethyl alcohol > 2,4-dichlorophenoxyacetic acid > 2,4-dichlorobenzoic acid ≥ 2,4-dichloroanisole ≥ 2,4-dichlorophenol > 2,4-dichlorotoluene
Supports catalyst screening and structure-reactivity studies
Pd‑loaded carbon felt, MeOH/H₂O medium, room temperature
Electrocatalysis Dehalogenation Environmental Remediation

Purity Specifications: Consistent High Purity (≥97% GC) Across Major Vendors Enables Reliable Procurement

Commercial offerings of 2,4‑dichlorophenethyl alcohol consistently meet or exceed 97% purity by GC, with vendors providing detailed analytical certification. TCI supplies the compound with a purity of >97.0% (GC) [1]; Sigma‑Aldrich lists a 97% assay ; and AKSci offers a 98% (GC) minimum purity . This level of specification is notably higher than that often available for less‑common chlorophenethyl alcohol isomers, reducing the need for additional purification steps in downstream applications.

Purity specification
Data to verify
≥97% GC (TCI >97%, Sigma‑Aldrich 97%, AKSci 98%)
Consistent vendor specification supports procurement planning
Vendor COA data; verify for critical applications
Chemical Purity Quality Control Procurement Specification

Physical State: Liquid at Ambient Temperature Facilitates Handling and Formulation

2,4‑Dichlorophenethyl alcohol is a liquid at 20 °C with a density of 1.321 g/mL at 25 °C and a boiling point of 119 °C at 0.8 mmHg [1]. In contrast, structurally similar compounds such as 2,4‑dichlorobenzyl alcohol (CAS 1777‑82‑8) and 2,4‑dichlorophenol (CAS 120‑83‑2) are solids at room temperature, necessitating melting or dissolution prior to use in many liquid‑phase reactions or formulations.

Physical state
Class-level
Liquid at 20–25 °C; density 1.321 g/mL
Facilitates direct liquid-phase use without melting
Comparators (2,4-dichlorobenzyl alcohol, 2,4-dichlorophenol) are solids
Physical Properties Formulation Handling

Chiral Intermediate Application: Essential Precursor for Enantiopure Antifungal Agents

2,4‑Dichlorophenethyl alcohol serves as the direct precursor to 2‑chloro‑1‑(2,4‑dichlorophenyl)ethanone, which is subsequently reduced to (R)‑ or (S)‑2‑chloro‑1‑(2,4‑dichlorophenyl)ethanol – the key chiral building block for the imidazole antifungals miconazole, econazole, and sertaconazole [1][2]. Ketoreductase‑catalysed reduction of the derived ketone achieves enantiomeric excesses of 99.9% ee [1]. This specific role in chiral drug synthesis is not shared by other chlorophenethyl alcohols lacking the exact 2,4‑dichloro substitution pattern.

Chiral intermediate role
Method context
Precursor to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol; reported ee up to 99.9% via ketoreductase
Supports enantiopure building block workflow for antifungal APIs
Enzymatic route; validate ee in specific process conditions
Asymmetric Synthesis Chiral Intermediate Antifungal Drugs

High‑Value Application Scenarios for 2,4‑Dichlorophenethyl Alcohol Based on Verified Evidence


Electrocatalytic Dehalogenation Model Substrate

2,4‑Dichlorophenethyl alcohol is the preferred substrate for studying electrocatalytic dechlorination mechanisms and for screening novel Pd‑based cathode materials. Its highest relative reactivity among 2,4‑dichlorophenyl derivatives [1] makes it an ideal positive control for evaluating catalyst performance and for developing selective dehalogenation protocols aimed at environmental remediation of chlorinated aromatics.

Chiral Antifungal Intermediate Synthesis

The compound is an indispensable starting material for the synthesis of (R)‑ and (S)‑2‑chloro‑1‑(2,4‑dichlorophenyl)ethanol, which are critical chiral intermediates for the production of miconazole, econazole, and sertaconazole [2][3]. Its use ensures access to enantiopure drug substances required for pharmaceutical development and commercial manufacture.

High‑Purity Chemical Building Block for Research and Development

With consistent high purity specifications (≥97% GC) from multiple vendors [4], 2,4‑dichlorophenethyl alcohol is a reliable building block for medicinal chemistry libraries, agrochemical lead optimisation, and materials science investigations where batch‑to‑batch reproducibility is critical.

Liquid‑Phase Formulation and Reaction Solvent Compatibility

Because it is a liquid at ambient temperature (density 1.321 g/mL at 25 °C) [4], 2,4‑dichlorophenethyl alcohol can be directly used in liquid‑phase reactions and formulations without the need for melting or dissolution. This property simplifies experimental workflows and enhances compatibility with automated liquid handling systems.

Application
Selection Property
Validation Focus
Electrocatalytic dehalogenation model substrate
Relative reactivity rank among 2,4-dichlorophenyl derivatives
Catalyst screening and dechlorination protocol development
Chiral antifungal intermediate synthesis
Precursor fit for (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Enantiomeric excess in ketoreductase reduction
High-purity chemical building block
Vendor purity specification (GC assay)
Batch-to-batch consistency for R&D libraries
Liquid-phase formulation and handling
Liquid state at ambient temperature
Volumetric dispensing and solvent compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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